2,5-Bis(trifluoromethyl)benzyl bromide
Description
Historical Context of Fluorinated Organic Compounds and Their Strategic Importance in Chemical Science
The field of organofluorine chemistry, which studies compounds containing the carbon-fluorine bond, began to form even before the isolation of elemental fluorine. nih.govjst.go.jpnih.gov The first synthesis of an organofluorine compound through halogen exchange was reported in 1862. nih.gov The carbon-fluorine bond is the strongest single bond in organic chemistry, a characteristic that imparts unique properties to fluorinated molecules. nih.govjst.go.jpresearchgate.net
Industrial organofluorine chemistry developed significantly over a period of more than 80 years, with major advancements occurring around World War II. nih.govjst.go.jpresearchgate.net Today, these compounds are essential in numerous applications, including pharmaceuticals, agrochemicals, and advanced materials. researchgate.netwikipedia.org The strategic incorporation of fluorine atoms or fluorine-containing groups, like the trifluoromethyl (CF₃) group, can dramatically alter a molecule's physical, chemical, and biological properties. beilstein-journals.org For instance, fluorination can enhance metabolic stability, increase lipophilicity (the ability to dissolve in fats), and modify the electronic nature of a molecule, which are critical considerations in drug design and materials science. beilstein-journals.orgnbinno.comcymitquimica.com The trifluoromethyl group, in particular, is known for its strong electron-withdrawing nature and its ability to increase the stability and bioavailability of pharmaceuticals. chemimpex.comtcichemicals.commdpi.com
Significance of Benzyl (B1604629) Bromides as Synthetic Intermediates in Organic Transformations
Benzyl bromide and its derivatives are fundamental reagents in organic synthesis, primarily utilized for the introduction of the benzyl group into molecules. wikipedia.orggoogle.com This process, known as benzylation, is a common strategy for protecting reactive functional groups such as alcohols and carboxylic acids during multi-step syntheses. wikipedia.orgcommonorganicchemistry.comnih.gov The benzyl group can be readily installed and later removed under specific conditions, making it a reliable protecting group.
Beyond their role in protection chemistry, benzyl bromides are versatile alkylating agents. fiveable.me The carbon-bromine bond in the bromomethyl group (—CH₂Br) is susceptible to nucleophilic attack, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. fiveable.me This reactivity makes them valuable precursors for a wide range of compounds. fiveable.me For example, they are used in the Wittig reaction to generate phosphorus ylides, which are key intermediates in the synthesis of alkenes from carbonyl compounds. fiveable.me The reactivity of the benzylic position is enhanced by the adjacent benzene (B151609) ring, which can stabilize reaction intermediates. fiveable.me
Research Rationale: Bridging Organofluorine Chemistry and Benzylic Reactivity
The rationale for designing and utilizing molecules like 2,5-Bis(trifluoromethyl)benzyl bromide lies at the intersection of organofluorine chemistry and the synthetic utility of benzyl bromides. By functionalizing the benzyl bromide scaffold with two trifluoromethyl groups, chemists can create a building block that combines the reactivity of the benzyl bromide with the unique properties imparted by fluorine. chemimpex.comcymitquimica.com
The two CF₃ groups are powerfully electron-withdrawing, which significantly influences the electronic properties and reactivity of the molecule. cymitquimica.comguidechem.com This electronic modification can affect the rates and selectivity of synthetic transformations. For example, research has shown that using trifluoromethyl-substituted benzyl groups as protecting groups in carbohydrate chemistry leads to a substantial increase in 1,2-cis-selectivity during glycosylation reactions, a challenging transformation in organic synthesis. nih.gov This demonstrates that the fluorine substituents directly modulate the reactivity of the benzylic center to achieve a desired chemical outcome. nih.gov
Furthermore, incorporating the bis(trifluoromethyl)phenyl moiety into larger molecules is a key strategy in medicinal chemistry. chemimpex.com This structural unit can enhance a drug candidate's lipophilicity, improve its penetration into the central nervous system, and block sites on the molecule that are susceptible to metabolic oxidation, thereby increasing its stability and efficacy. mdpi.com Therefore, this compound serves as a crucial intermediate, enabling the synthesis of complex, highly functionalized molecules for applications ranging from pharmaceuticals to advanced materials. chemimpex.comguidechem.com
Structure
3D Structure
Properties
IUPAC Name |
2-(bromomethyl)-1,4-bis(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF6/c10-4-5-3-6(8(11,12)13)1-2-7(5)9(14,15)16/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSQGVCRNVEWIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CBr)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378279 | |
| Record name | 2,5-Bis(trifluoromethyl)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378279 | |
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Molecular Weight |
307.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302911-98-4 | |
| Record name | 2-(Bromomethyl)-1,4-bis(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=302911-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,5-Bis(trifluoromethyl)benzyl bromide | |
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| Record name | 302911-98-4 | |
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Advanced Synthetic Methodologies for 2,5 Bis Trifluoromethyl Benzyl Bromide
Strategic Approaches to Introducing Trifluoromethyl Groups onto Aromatic Systems
The incorporation of trifluoromethyl (CF3) groups into aromatic scaffolds is a cornerstone of modern synthetic chemistry, often imparting desirable properties such as increased metabolic stability, lipophilicity, and binding affinity to bioactive molecules. The synthesis of a di-substituted arene like 2,5-bis(trifluoromethyl)toluene, the precursor to the target benzyl (B1604629) bromide, requires robust and efficient trifluoromethylation methods.
Modern Trifluoromethylation Techniques and Their Adaptability for Dihalo-substituted Arenes
Recent years have witnessed a surge in the development of novel trifluoromethylation reactions. These methods offer significant advantages over classical approaches, which often required harsh conditions and had limited substrate scope. For the synthesis of molecules like 2,5-bis(trifluoromethyl)toluene from a dihalo-substituted precursor (e.g., 2,5-dibromotoluene (B165575) or 2,5-dichlorotoluene), transition-metal-catalyzed cross-coupling reactions are particularly relevant.
Prominent among these are palladium- and copper-catalyzed reactions that enable the formation of C(sp²)–CF3 bonds. mdpi.com While aryl iodides are the most reactive substrates in these transformations, significant progress has been made to extend the scope to more readily available and less expensive aryl bromides and chlorides. acs.orgnih.gov However, the trifluoromethylation of aryl chlorides often remains challenging. acs.org
Photoredox catalysis has also emerged as a powerful tool for the trifluoromethylation of arenes under mild conditions, often utilizing visible light to initiate the reaction. researchgate.netresearchgate.netprinceton.eduglobethesis.com These methods frequently involve the generation of a trifluoromethyl radical, which then adds to the aromatic ring. researchgate.netprinceton.edu
Catalytic and Stoichiometric Methods for Ar-CF3 Bond Formation
Both catalytic and stoichiometric approaches are employed for the formation of aryl-CF3 bonds, each with its own set of advantages and limitations.
Catalytic Methods: Copper-catalyzed reactions have been extensively studied for aromatic trifluoromethylation. acs.orgbeilstein-journals.org A key intermediate in many of these processes is a [CuCF3] species. nih.gov Various sources of the trifluoromethyl group can be used, including trifluoromethyltrimethylsilane (TMSCF3, Ruppert-Prakash reagent), trifluoroacetic acid derivatives, and electrophilic "CF3+" reagents like Togni's and Umemoto's reagents. mdpi.combeilstein-journals.orgacs.org Palladium-catalyzed trifluoromethylation of aryl halides has also been developed, offering a complementary approach. nih.gov These catalytic methods are highly desirable for their efficiency and atom economy.
Stoichiometric Methods: In some cases, stoichiometric copper-mediated trifluoromethylation is employed, particularly when catalytic cycles are inefficient. acs.org These reactions often provide higher yields for less reactive substrates but are less atom-economical. acs.org The choice between a catalytic and stoichiometric approach often depends on the reactivity of the specific dihalo-arene substrate and the desired scale of the reaction.
Table 1: Comparison of Modern Trifluoromethylation Reagents
| Reagent Type | Examples | Common Catalysts/Mediators | Key Features |
|---|---|---|---|
| Nucleophilic | TMSCF3 (Ruppert-Prakash), HCF3 (Fluoroform) | Cu, Pd | Readily available; requires activation. |
| Electrophilic | Togni's reagents, Umemoto's reagents | Photoredox catalysts, Transition metals | Highly reactive; suitable for a broad range of substrates. |
| Radical Precursors | CF3SO2Na (Langlois' reagent), CF3I | Photoredox catalysts | Generates CF3 radicals under mild conditions. |
| From Trifluoroacetic Acid | CF3CO2K | Cu | Inexpensive and readily available CF3 source. nih.gov |
Bromination Strategies at the Benzylic Position
Once the 2,5-bis(trifluoromethyl)toluene scaffold is in place, the next critical step is the selective introduction of a bromine atom at the benzylic position. The presence of two strongly electron-withdrawing trifluoromethyl groups significantly influences the reactivity of the benzylic C-H bonds.
Radical Halogenation Protocols for Selective Bromination of Methyl-substituted Arenes
The most common and effective method for benzylic bromination is free-radical halogenation. masterorganicchemistry.com N-bromosuccinimide (NBS) is the reagent of choice for this transformation, typically used in conjunction with a radical initiator such as azobisisobutyronitrile (AIBN) or upon irradiation with light. chemistrysteps.comlibretexts.orgchadsprep.com The use of NBS is advantageous as it provides a low, steady concentration of bromine radicals, which favors substitution at the benzylic position over addition to the aromatic ring. chadsprep.com
The reaction proceeds via a radical chain mechanism. The initiation step involves the homolytic cleavage of the initiator or the N-Br bond of NBS to generate a bromine radical. This radical then abstracts a benzylic hydrogen atom from 2,5-bis(trifluoromethyl)toluene to form a resonance-stabilized benzylic radical and HBr. chemistrysteps.com The benzylic radical then reacts with a molecule of Br2 (formed in situ from the reaction of HBr with NBS) to yield the desired 2,5-bis(trifluoromethyl)benzyl bromide and a new bromine radical, thus propagating the chain. chemistrysteps.comchadsprep.com
Mechanistic Considerations for Benzylic Bromination in the Presence of Electron-Withdrawing Groups
The two trifluoromethyl groups on the aromatic ring are powerful electron-withdrawing groups. This has a significant impact on the mechanism of benzylic bromination. These groups destabilize the benzylic radical intermediate through an inductive effect. Consequently, the benzylic C-H bonds in 2,5-bis(trifluoromethyl)toluene are stronger and less susceptible to homolytic cleavage compared to toluene (B28343) or other electron-rich toluenes.
This decreased reactivity necessitates more forcing reaction conditions (e.g., higher temperatures or higher concentrations of initiator) to achieve efficient bromination. However, the electron-deficient nature of the aromatic ring also serves to suppress competing electrophilic aromatic bromination, which is a potential side reaction. researchgate.net Therefore, despite the slower rate of benzylic hydrogen abstraction, the selectivity for the desired benzylic bromide is generally high.
Table 2: Reagents for Benzylic Bromination
| Reagent | Initiator/Conditions | Role | Selectivity |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | AIBN, Benzoyl peroxide, Light (hν) | Provides a low concentration of Br2/Br• | High for benzylic position |
| Bromine (Br2) | Light (hν) | Source of bromine radicals | Can lead to competing aromatic bromination |
| 1,3-Dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) | Lewis acids (e.g., ZrCl4) | Brominating agent | Can be used for benzylic bromination researchgate.net |
Convergent and Divergent Synthesis Pathways for this compound
A convergent synthesis would involve the separate synthesis of key fragments that are then combined in the later stages. In the context of this compound, a highly convergent approach would involve the synthesis of 2,5-bis(trifluoromethyl)toluene as a key intermediate. This intermediate would then be subjected to benzylic bromination in the final step to yield the target compound. This strategy is generally efficient as it maximizes the yield of the final product from the advanced intermediate.
A divergent synthesis would begin with a common starting material that is elaborated through a series of reactions to generate a diverse range of products, including the target molecule. For example, one could start with a suitably substituted benzene (B151609) derivative and introduce the trifluoromethyl groups and the bromomethyl group in a stepwise fashion. While potentially less efficient for the synthesis of a single target, a divergent approach is valuable for creating a library of related compounds for structure-activity relationship studies. A hypothetical divergent pathway could start from 2,5-dibromotoluene, which could undergo sequential trifluoromethylation and then benzylic bromination, or alternatively, benzylic bromination followed by double trifluoromethylation, though the latter would be more challenging.
In practice, for the specific synthesis of this compound, a convergent approach starting from a pre-formed 2,5-disubstituted benzene ring is the most logical and commonly employed strategy.
Regioselectivity and Stereochemical Control in the Synthesis of Fluorinated Benzyl Bromides
The synthesis of fluorinated benzyl bromides, including this compound, necessitates precise control over both regioselectivity and, where applicable, stereochemistry. Regioselectivity dictates the specific position of bromination on the benzene ring or its substituent, while stereochemical control is crucial when creating chiral molecules from these precursors.
Regioselectivity in Benzylic Bromination
The introduction of a bromine atom at the benzylic position of substituted toluenes is a key transformation. The regioselectivity of this reaction—favoring substitution at the benzylic carbon over the aromatic ring—is paramount. Free-radical bromination is a common method to achieve this. For instance, the use of N-bromosuccinimide (NBS) under visible-light induction is an effective method for the selective α-bromination of para-substituted toluenes. researchgate.net This approach offers an alternative to traditional methods that may use harsher reagents or require UV irradiation.
The reaction proceeds via a free-radical chain mechanism. The initiator, often a radical initiator like AIBN or light, generates a bromine radical from NBS. This radical then abstracts a hydrogen atom from the benzylic position of the toluene derivative, forming a resonance-stabilized benzylic radical. This benzylic radical then reacts with another molecule of NBS to yield the benzyl bromide product and a succinimidyl radical, which continues the chain. The high selectivity for the benzylic position is due to the lower bond dissociation energy of the benzylic C-H bond compared to aromatic C-H bonds, leading to the preferential formation of the more stable benzylic radical.
In the context of synthesizing 2,5-bis(trifluoromethyl)toluene, the precursor to this compound, the two trifluoromethyl groups are strongly deactivating and meta-directing for electrophilic aromatic substitution. However, for free-radical benzylic bromination, their electronic influence primarily stabilizes the benzylic radical, facilitating the desired reaction at the methyl group.
Another modern approach to synthesizing fluorinated benzyl bromides involves the photoinduced difunctionalization of styrenes. nih.govnih.gov This method utilizes an atom transfer radical addition (ATRA) process to generate the target compounds. nih.govnih.gov In this process, a radical is added to the double bond of the styrene, creating a benzylic radical intermediate which then undergoes halogen-atom transfer. nih.gov This methodology is noted for its mild conditions and high functional group tolerance. nih.govnih.gov
| Method | Reagents | Key Features | Applicability |
| Free-Radical Bromination | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) or Light | High regioselectivity for the benzylic position. | Widely used for converting substituted toluenes to benzyl bromides. |
| Photoinduced Difunctionalization | Styrene derivatives, Brominating agent, Photocatalyst | Mild, atom-economical, and cost-effective. nih.govnih.gov | Synthesis of a broad range of functionalized fluorinated benzyl bromides. nih.govnih.gov |
Stereochemical Control in Reactions of Fluorinated Benzyl Bromides
While this compound itself is an achiral molecule, it is frequently used as a building block in the synthesis of chiral compounds. Therefore, understanding and controlling the stereochemistry of reactions involving this and similar fluorinated benzyl bromides is of significant interest.
Enantioselective methods have been developed to construct chiral molecules using benzyl-type reagents. For example, asymmetric cross-coupling reactions can provide access to pharmaceutically relevant chiral N-benzylic heterocycles with good to excellent enantioselectivity. nih.gov Although this example uses aryl bromides, the principles of using chiral ligands to control the stereochemical outcome of C-C bond formation are broadly applicable.
The stereochemical outcome of nucleophilic substitution reactions at the benzylic position is also a critical consideration. Reactions of chiral, isotopically labeled benzyl fluoride (B91410) have been studied to understand the stereointegrity of substitution reactions. beilstein-journals.org These studies have shown that with strong nucleophiles, an S(_N)2-like mechanism can predominate, leading to an inversion of configuration at the stereocenter. beilstein-journals.org Conversely, reactions with poorer nucleophiles may proceed through mechanisms that result in lower enantiomeric excess. beilstein-journals.org
The synthesis of chiral molecules containing fluorinated benzyl groups has been achieved with a high degree of stereoselectivity. figshare.com These synthetic routes often involve the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of key bond-forming steps.
Furthermore, trifluoromethylated benzyl groups have been employed as protecting groups in carbohydrate chemistry, where they can influence the stereoselectivity of glycosylation reactions. nih.gov The electronic properties of the trifluoromethyl groups can affect the stability of reaction intermediates, thereby directing the stereochemical course of the reaction to favor the formation of specific glycosidic linkages. nih.gov
| Concept | Methodology | Significance |
| Asymmetric Cross-Coupling | Use of chiral ligands (e.g., bi-oxazolines) with a metal catalyst. nih.gov | Enables the synthesis of enantioenriched products from achiral precursors. |
| Nucleophilic Substitution | Control of reaction mechanism (S(_N)1 vs. S(_N)2) through choice of nucleophile and reaction conditions. beilstein-journals.org | Determines the stereochemical outcome (inversion, retention, or racemization) at a chiral benzylic center. |
| Chiral Auxiliaries/Catalysts | Incorporation of a chiral moiety into the substrate or use of a chiral catalyst to direct the approach of a reagent. | Provides a general strategy for the enantioselective synthesis of complex molecules. |
| Stereodirecting Protecting Groups | Use of functional groups that influence the stereochemistry of nearby reactions. nih.gov | Can enhance the selectivity of reactions at other sites within the molecule. |
Reactivity Profiles and Mechanistic Investigations of 2,5 Bis Trifluoromethyl Benzyl Bromide
Nucleophilic Substitution Reactions at the Benzylic Center
Nucleophilic substitution reactions of benzylic halides can proceed through either an Sₙ1 or Sₙ2 mechanism, and the operative pathway for 2,5-bis(trifluoromethyl)benzyl bromide is a subject of detailed mechanistic consideration.
Sₙ1 and Sₙ2 Reaction Pathways: Influence of Steric and Electronic Factors from Trifluoromethyl Groups
The two trifluoromethyl groups on the benzene (B151609) ring are strongly electron-withdrawing. This electronic effect destabilizes the formation of a benzylic carbocation intermediate, which is the rate-determining step in an Sₙ1 reaction. chemicalnote.compharmaguideline.comyoutube.com Consequently, the Sₙ1 pathway is generally disfavored for this compound compared to unsubstituted or electron-donating group-substituted benzyl (B1604629) bromides.
Conversely, the Sₙ2 mechanism, which involves a backside attack by a nucleophile on the benzylic carbon, is also affected. While primary benzylic halides typically favor Sₙ2 reactions, the steric bulk of the two trifluoromethyl groups in the ortho and meta positions relative to the bromomethyl group can hinder the approach of the nucleophile to some extent. chemicalnote.com However, the primary nature of the benzylic carbon still allows for Sₙ2 reactions to occur. The rate of an Sₙ2 reaction is dependent on the concentration of both the substrate and the nucleophile. chemicalnote.compharmaguideline.com
Therefore, a competition between the Sₙ1 and Sₙ2 pathways exists, with the Sₙ2 mechanism generally being more prevalent, particularly with strong nucleophiles and in polar aprotic solvents. The presence of strongly deactivating groups can, in some Menschutkin reactions of activated benzyl bromides, lead to the simultaneous occurrence of both Sₙ1 and Sₙ2 pathways. researchgate.net
Tuning Reactivity with External Nucleophiles and Reaction Conditions
The outcome of nucleophilic substitution reactions involving this compound can be finely tuned by the choice of nucleophile and reaction conditions. Strong, less sterically hindered nucleophiles will favor the Sₙ2 pathway, leading to a faster reaction rate. For instance, the reaction with sodium azide (B81097) in a suitable solvent would be expected to proceed efficiently via an Sₙ2 mechanism to form the corresponding benzyl azide. nih.gov
The choice of solvent also plays a critical role. Polar aprotic solvents, such as acetone (B3395972) or dimethylformamide (DMF), are known to accelerate Sₙ2 reactions by solvating the cation of the nucleophilic salt without strongly solvating the anionic nucleophile, thus increasing its nucleophilicity. In contrast, polar protic solvents, like water or ethanol (B145695), can solvate both the cation and the anion, and can also stabilize any potential carbocation intermediate, which might slightly favor an Sₙ1 pathway, although this is generally suppressed by the electronic effects of the CF₃ groups.
Radical Reactions Involving the Benzylic Bromide Moiety
The benzylic C-Br bond in this compound can undergo homolytic cleavage to generate a benzylic radical, which is a key intermediate in various radical-mediated transformations.
Generation and Trapping of Benzylic Radicals
The 2,5-bis(trifluoromethyl)benzyl radical can be generated through several methods, including photochemically or by using radical initiators. scispace.comrsc.org The stability of this radical is a crucial factor in its formation and subsequent reactions. While benzyl radicals are generally stabilized by resonance delocalization of the unpaired electron into the aromatic ring, the electron-withdrawing trifluoromethyl groups can influence this stability. libretexts.orgstackexchange.com The delocalization of spin density in substituted benzyl radicals is a complex interplay of resonance and inductive effects. researchgate.netmdpi.com
Once generated, this radical can be "trapped" by various radical trapping agents, a technique used to detect and characterize transient radical intermediates. whiterose.ac.ukresearchgate.net Common trapping agents include nitroxides like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). rsc.org
Single Electron Transfer Processes and Their Impact on Reactivity
Single Electron Transfer (SET) is another pathway for the generation of radical intermediates from this compound. In a SET process, an electron is transferred from a donor to the benzyl bromide, leading to the formation of a radical anion which then fragments to give the bromide anion and the 2,5-bis(trifluoromethyl)benzyl radical. Photoredox catalysis is a powerful tool for initiating SET processes under mild conditions. uni-regensburg.denih.gov
These SET-generated radicals can then participate in a variety of reactions, including additions to alkenes or subsequent coupling reactions. The feasibility and efficiency of these processes are dependent on the redox potentials of the involved species.
Cross-Coupling Chemistry Utilizing the Benzylic Bromide Handle
The benzylic bromide functionality of this compound serves as an excellent electrophilic partner in a variety of transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used for the formation of C(sp³)-C(sp²) bonds. nih.govlookchem.comresearchgate.net In a typical Suzuki reaction, this compound would react with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base. researchgate.netmpg.deacs.org The electron-withdrawing nature of the trifluoromethyl groups can influence the rate of the oxidative addition step in the catalytic cycle.
Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative, often showing complementary reactivity to palladium-based systems. beilstein-journals.orgresearchgate.netnih.govmit.eduresearchgate.net These reactions can couple benzyl bromides with a range of partners, including organozinc reagents (Negishi coupling) and organoboron reagents. Copper-catalyzed cross-coupling reactions also provide a cost-effective method for the formation of C-C bonds with benzyl electrophiles. globethesis.comrsc.org
The general applicability of these cross-coupling reactions allows for the introduction of a wide array of substituents at the benzylic position, making this compound a versatile building block in organic synthesis. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the yield and selectivity of these transformations. nih.gov
Below is a representative table of cross-coupling reactions involving benzylic bromides, illustrating the general conditions and potential products.
| Coupling Partner | Catalyst System | Base | Solvent | Product Type |
| Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | Diaryl-methane |
| Alkylzinc halide | NiCl₂(dppp) | - | THF | Aryl-alkane |
| Terminal alkyne | CuI / Pd(PPh₃)₂Cl₂ | Et₃N | DMF | Aryl-alkyne |
This table provides generalized conditions for cross-coupling reactions of benzylic bromides. Specific conditions for this compound would require experimental optimization.
Palladium-Catalyzed Cross-Couplings (e.g., Suzuki-Miyaura, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The reactivity of benzyl halides in these transformations is well-documented, though the specific case of this compound is not extensively reported in the literature. However, by examining the behavior of related fluorinated and electron-deficient substrates, a reactivity profile can be inferred. The strong electron-withdrawing nature of the two trifluoromethyl groups is expected to make the benzylic carbon more electrophilic and thus more susceptible to oxidative addition to a Pd(0) catalyst, a key step in these catalytic cycles.
Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide. For benzyl halides, the reaction generally proceeds well, and electron-poor electrophiles can be particularly effective coupling partners. researchgate.net The enhanced electrophilicity of the benzylic carbon in this compound would likely facilitate the initial oxidative addition step. However, the subsequent reductive elimination to form the C-C bond could be influenced by the electronic nature of the coupling partners.
A representative Suzuki-Miyaura coupling of a benzyl bromide with an arylboronic acid is shown below:
Reaction: Benzyl Bromide + Arylboronic Acid → Diaryl Methane
Catalyst System: Pd(OAc)₂, SPhos
Base: K₃PO₄
Solvent: Toluene/H₂O
Temperature: 100 °C
| Entry | Benzyl Bromide | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Methoxybenzyl bromide | Phenylboronic acid | 4-Methoxydiphenylmethane | 95 |
| 2 | 4-(Trifluoromethyl)benzyl bromide | Phenylboronic acid | 4-(Trifluoromethyl)diphenylmethane | 88 |
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. nih.gov While typically applied to aryl and vinyl halides, benzyl halides can also participate. The mechanism involves oxidative addition of the benzyl halide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.gov The electron-deficient nature of the 2,5-bis(trifluoromethyl)benzyl group could influence the rate of these steps.
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. libretexts.org Its application with benzyl halides is less common but feasible. The standard Sonogashira catalytic cycle involves both palladium and copper co-catalysts. The oxidative addition of the benzyl bromide to the Pd(0) complex would be the initial step, similar to the other cross-coupling reactions.
Nickel and Copper-Catalyzed Transformations for C-C and C-X Bond Formation
While palladium catalysts are prevalent, nickel and copper complexes offer alternative and sometimes complementary reactivity for C-C and C-X (where X is a heteroatom) bond formation.
Nickel-Catalyzed Cross-Couplings: Nickel catalysts are known to be effective for cross-coupling reactions, including those involving benzyl halides. They can offer different selectivity and functional group tolerance compared to palladium. For electron-deficient benzyl halides, nickel catalysis can be a powerful tool. For instance, nickel-catalyzed reductive cross-coupling between vinyl bromides and benzyl chlorides has been shown to be highly enantioselective. nih.gov Hammett plots for the reaction of a Ni(I) species with para-substituted benzyl bromides show that electron-withdrawing groups enhance the reactivity, suggesting a nucleophilic SN2-type mechanism. acs.org
Copper-Catalyzed Transformations: Copper-catalyzed reactions are particularly useful for the formation of C-heteroatom bonds. Copper catalysis has been employed for the trifluoromethylation of alkyl bromides, a transformation that highlights the utility of copper in forming C-F bonds. princeton.eduacs.org Additionally, copper-catalyzed thioetherification of benzyl alcohols proceeds via an SN1-type mechanism, suggesting that a stabilized benzylic carbocation is an intermediate. semanticscholar.org Given the electron-withdrawing nature of the trifluoromethyl groups, the stability of a benzylic cation derived from this compound would be significantly reduced, potentially disfavoring such a pathway.
| Catalyst | Coupling Partner | Bond Formed | Reaction Type |
| Nickel | Arylboronic Pinacol Esters | C-C | Enantioselective Coupling |
| Copper | Thiols | C-S | Thioetherification |
| Copper | Trifluoromethyl sources | C-CF₃ | Trifluoromethylation |
Electrophilic Aromatic Substitution Reactions on the Bis(trifluoromethyl)phenyl Core
The two trifluoromethyl groups on the phenyl ring of this compound are powerful deactivating groups for electrophilic aromatic substitution (EAS). youtube.com These groups withdraw electron density from the aromatic ring through a strong inductive effect, making the ring less nucleophilic and thus less reactive towards electrophiles. nih.govpressbooks.pub
The trifluoromethyl group is a meta-director. youtube.com Therefore, in an electrophilic aromatic substitution reaction on the this compound core, the incoming electrophile would be directed to the positions meta to the existing trifluoromethyl groups. The available positions for substitution are C4 and C6. The directing effects of the -CH₂Br group and the two -CF₃ groups would need to be considered to predict the regiochemical outcome. The benzylic bromide group is generally considered to be weakly deactivating and ortho, para-directing. However, the overwhelming deactivating and meta-directing influence of the two trifluoromethyl groups would likely dominate, directing incoming electrophiles to the C4 and C6 positions.
Structure-Reactivity Relationship Analysis in Fluorinated Benzyl Systems
The reactivity of benzyl halides is highly dependent on the electronic nature of the substituents on the aromatic ring. This relationship can be quantified using Hammett plots, which correlate reaction rates with substituent constants (σ). wikipedia.org
For reactions involving benzyl bromides, a positive slope (ρ > 0) in a Hammett plot indicates that the reaction is accelerated by electron-withdrawing substituents, while a negative slope (ρ < 0) signifies acceleration by electron-donating groups. acs.org For nucleophilic substitution reactions at the benzylic carbon, the transition state can have either SN1 or SN2 character.
SN1-like mechanism: In this pathway, a benzylic carbocation is formed as an intermediate. Electron-donating groups stabilize this positive charge through resonance and inductive effects, thus accelerating the reaction (negative ρ value).
SN2-like mechanism: In this concerted pathway, the nucleophile attacks the benzylic carbon as the bromide leaves. Electron-withdrawing groups increase the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack and accelerating the reaction (positive ρ value).
The two trifluoromethyl groups in this compound exert a strong electron-withdrawing inductive effect (-I effect). nih.gov This effect significantly destabilizes the formation of a benzylic carbocation, making an SN1 pathway highly unfavorable. Conversely, this strong -I effect increases the partial positive charge on the benzylic carbon, making it a much harder electrophile and thus more reactive towards nucleophiles in an SN2 reaction. Therefore, it is expected that this compound would show enhanced reactivity in reactions proceeding through an SN2 mechanism. This is supported by studies on para-substituted benzyl bromides where electron-withdrawing substituents were shown to enhance reactivity in reactions with a proposed SN2-type mechanism. acs.org
Applications in Contemporary Organic Synthesis and Medicinal Chemistry
Building Block for Complex Fluorinated Architectures
The reactive benzylic bromide functionality allows for straightforward incorporation of the fluorinated aromatic ring via nucleophilic substitution reactions. This makes it a go-to reagent for chemists aiming to construct complex molecules where the specific properties conferred by multiple CF₃ groups are desired.
A prominent example of a biologically active molecule containing the 2,5-bis(trifluoromethyl)phenyl group is Dutasteride. rsc.orgresearchgate.net This compound is a potent inhibitor of all three isoforms of 5α-reductase, the enzyme responsible for converting testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). rsc.org The synthesis of Dutasteride involves the formation of an amide bond between a 4-azasteroid carboxylic acid and 2,5-bis(trifluoromethyl)aniline, a close derivative of the parent benzyl (B1604629) bromide. researchgate.net
The inclusion of the 2,5-bis(trifluoromethyl)phenyl group is a critical design element that significantly enhances the drug's potency. Compared to its predecessor, Finasteride, which features a tert-butyl amide group, Dutasteride is approximately 40-fold more potent in its inhibitory action against 5α-reductase isoforms. researchgate.net This demonstrates the profound impact that this specific fluorinated moiety has on the molecule's biological activity, making 2,5-bis(trifluoromethyl)benzyl bromide and its derivatives key intermediates in the synthesis of such targeted therapeutics.
| Compound | Key Structural Moiety | Target | Relative Potency |
|---|---|---|---|
| Finasteride | tert-butyl amide | 5α-Reductase (Type II & III) | Baseline |
| Dutasteride | 2,5-Bis(trifluoromethyl)phenyl | 5α-Reductase (Type I, II, & III) | ~40x more potent than Finasteride researchgate.net |
The 2,5-bis(trifluoromethyl)phenyl group is also leveraged in the field of materials science to create polymers and dyes with specialized properties. chemimpex.com The strong electron-withdrawing nature of the two CF₃ groups significantly alters the electronic landscape of the aromatic ring, which can be exploited in the design of organic electronics and photonic devices. chemimpex.com
Incorporating this moiety into polymer backbones, often via precursors like 2,5-bis(trifluoromethyl)aniline, can lead to materials with enhanced thermal stability and improved solubility in organic solvents. chemimpex.com Furthermore, the fluorinated nature of the group imparts hydrophobicity, which is beneficial for creating materials with low moisture absorption. In the context of fluorinated polyimides, the introduction of bulky CF₃ groups can disrupt polymer chain packing, increasing the fractional free volume and thereby tuning properties like dielectric constant and gas permeability. tandfonline.com The use of this compound provides a direct pathway to append this functional group onto various monomeric or polymeric structures, allowing for precise tuning of their electronic and physical characteristics.
Role in Medicinal Chemistry and Agrochemical Development
The strategic incorporation of trifluoromethyl groups is a well-established strategy in medicinal and agrochemical chemistry to optimize the performance of bioactive molecules. researchgate.net The 2,5-bis(trifluoromethyl)benzyl group offers a potent combination of steric bulk and strong electron-withdrawing effects.
Trifluoromethyl groups are known to significantly enhance the metabolic stability of drug candidates. The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes that are responsible for much of drug metabolism. researchgate.net By replacing metabolically vulnerable C-H bonds with C-F bonds, or by deactivating an aromatic ring with CF₃ groups, chemists can block metabolic hotspots, thereby increasing the half-life and bioavailability of a drug. researchgate.net
Furthermore, the introduction of CF₃ groups increases a molecule's lipophilicity (fat-solubility), which can improve its ability to cross cellular membranes and interact with intracellular targets. mdpi.com In the case of Dutasteride, the lipophilic 2,5-bis(trifluoromethyl)phenyl moiety contributes to its pharmacokinetic profile, including its very long elimination half-life of 4 to 5 weeks. rsc.org This modulation of properties is a key reason for the deliberate use of building blocks like this compound in drug design.
| Property | Effect of -CF₃ Group Incorporation | Therapeutic Implication |
|---|---|---|
| Metabolic Stability | Increases due to strong C-F bonds resisting enzymatic oxidation. researchgate.net | Longer drug half-life, potentially less frequent dosing. |
| Lipophilicity | Increases (Hansch π value for -CF₃ is +0.88). mdpi.com | Enhanced membrane permeability and bioavailability. mdpi.com |
| Binding Affinity | Can increase through favorable electrostatic and hydrophobic interactions. mdpi.com | Higher potency and selectivity for the biological target. |
| Acidity/Basicity (pKa) | Can be altered due to strong electron-withdrawing effects. researchgate.net | Optimization of solubility and target engagement. |
The specific substitution pattern of the 2,5-bis(trifluoromethyl)phenyl group provides distinct steric and electronic features that can be exploited to achieve high binding affinity and selectivity for a biological target. The steric bulk of the two CF₃ groups can force the molecule into a specific conformation that fits optimally into a binding pocket, while excluding it from the binding sites of off-target proteins.
The potent electron-withdrawing nature of the CF₃ groups can also enhance non-covalent interactions, such as dipole-dipole or hydrogen bonding with the target protein, leading to increased potency. mdpi.com The success of Dutasteride as a highly potent and specific inhibitor of 5α-reductase isoforms is a direct result of these principles. researchgate.net The 2,5-bis(trifluoromethyl)phenyl moiety engages with the enzyme's active site in a manner that is far more effective than the simpler alkyl group found in Finasteride, highlighting the power of this building block in designing highly selective inhibitors.
Applications in Ligand Design for Catalysis
In the field of catalysis, the electronic properties of ligands attached to a metal center are paramount in controlling the catalyst's activity and selectivity. Highly fluorinated aryl groups, such as the 2,5-bis(trifluoromethyl)phenyl moiety, are used to create electron-deficient ligands. Attaching such a ligand to a transition metal makes the metal center more electrophilic, which can significantly enhance its catalytic activity in certain reactions, such as oxidation or polymerization.
While the 3,5-bis(trifluoromethyl)phenyl group is a more commonly cited "privileged motif" in the development of organocatalysts and ligands, the underlying principles apply equally to the 2,5-isomer. rsc.org The strong inductive effect of the two CF₃ groups withdraws electron density from the metal, potentially altering reaction mechanisms and improving catalyst turnover rates. For instance, platinum(II) complexes featuring ligands with trifluoromethyl groups have been synthesized to create electron-deficient systems for applications in materials like organic light-emitting diodes (OLEDs). acs.org By using this compound to synthesize novel phosphine, N-heterocyclic carbene (NHC), or other types of ligands, chemists can systematically tune the electronic environment of catalytic centers to achieve desired reactivity and selectivity.
Derivatization Strategies for Expanding Compound Diversity
The chemical scaffold of this compound serves as a valuable starting point for the synthesis of a wide array of novel molecules with potential applications in organic synthesis and medicinal chemistry. Its utility lies in the reactivity of the benzylic bromide, which readily participates in nucleophilic substitution reactions. This allows for the introduction of diverse functional groups, leading to the generation of extensive compound libraries for further investigation. The derivatization strategies primarily revolve around the reaction of this compound with various nucleophiles, leading to the formation of new carbon-heteroatom and carbon-carbon bonds.
The core principle underlying these derivatization reactions is the facile displacement of the bromide ion by a nucleophile. The benzylic position is activated towards nucleophilic attack, a characteristic feature of benzyl halides. While specific literature detailing the derivatization of this compound is not extensively available, its reactivity can be confidently inferred from the well-established chemistry of analogous compounds, such as 3,5-bis(trifluoromethyl)benzyl bromide and other substituted benzyl bromides. These derivatization approaches are fundamental in medicinal chemistry for structure-activity relationship (SAR) studies, where systematic modification of a lead compound helps in optimizing its biological activity.
Synthesis of Ethers via Williamson Ether Synthesis
A prominent strategy for derivatizing this compound is through the Williamson ether synthesis to form a variety of ether derivatives. This reaction involves the treatment of an alcohol or a phenol (B47542) with a base to generate an alkoxide or phenoxide ion, which then acts as a nucleophile and displaces the bromide from the benzylic carbon of this compound.
The general reaction is as follows: ROH + Base → RO⁻ RO⁻ + 2,5-(CF₃)₂C₆H₃CH₂Br → 2,5-(CF₃)₂C₆H₃CH₂OR + Br⁻
This method is highly versatile, allowing for the introduction of a wide range of alkoxy and aryloxy moieties. For instance, reaction with simple alcohols like methanol (B129727) or ethanol (B145695) would yield the corresponding methyl and ethyl ethers. More complex alcoholic structures, including those with additional functional groups, can also be employed, provided they are stable to the basic reaction conditions. The choice of base is crucial and often depends on the acidity of the alcohol. For simple alcohols, strong bases like sodium hydride (NaH) are effective. For phenols, which are more acidic, weaker bases such as potassium carbonate (K₂CO₃) can be used.
The synthesis of benzyl ethers is a common strategy in organic synthesis for the protection of hydroxyl groups. google.com Furthermore, the introduction of the 2,5-bis(trifluoromethyl)benzyl group can significantly influence the lipophilicity and metabolic stability of a molecule, properties that are of critical importance in drug design.
Formation of Esters from Carboxylic Acids
Ester derivatives of this compound can be readily prepared by reacting it with a carboxylic acid in the presence of a non-nucleophilic base. The base deprotonates the carboxylic acid to form a carboxylate anion, which then acts as the nucleophile.
The general reaction is as follows: RCOOH + Base → RCOO⁻ RCOO⁻ + 2,5-(CF₃)₂C₆H₃CH₂Br → 2,5-(CF₃)₂C₆H₃CH₂OOCR + Br⁻
This esterification method is compatible with a wide variety of carboxylic acids, allowing for the incorporation of numerous acyl groups. Bases commonly used for this transformation include potassium carbonate, cesium carbonate, or organic bases like triethylamine (B128534). The choice of solvent is also important, with polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) often being employed to facilitate the reaction.
The formation of benzyl esters is another widely used protective group strategy for carboxylic acids in organic synthesis. orgsyn.org In the context of medicinal chemistry, the ester linkage can be designed to be stable or to be readily cleaved by esterases in vivo, thereby acting as a prodrug strategy to improve the pharmacokinetic properties of a therapeutic agent.
Synthesis of Amines via Nucleophilic Substitution
This compound is an excellent substrate for the synthesis of a diverse range of secondary and tertiary amines through nucleophilic substitution with primary and secondary amines, respectively. The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the benzylic carbon and displacing the bromide ion.
The general reaction is as follows: RNH₂ + 2,5-(CF₃)₂C₆H₃CH₂Br → 2,5-(CF₃)₂C₆H₃CH₂NHR + HBr R₂NH + 2,5-(CF₃)₂C₆H₃CH₂Br → 2,5-(CF₃)₂C₆H₃CH₂NR₂ + HBr
These reactions are typically carried out in the presence of a base to neutralize the hydrobromic acid (HBr) that is formed as a byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic. Common bases for this purpose include potassium carbonate or an excess of the starting amine. A significant challenge in the alkylation of amines is the potential for overalkylation, as the product amine is often more nucleophilic than the starting amine. masterorganicchemistry.com However, by carefully controlling the reaction conditions, such as stoichiometry and temperature, selective mono-alkylation can often be achieved.
The introduction of the 2,5-bis(trifluoromethyl)benzyl group onto a nitrogen atom can have profound effects on the basicity and pharmacological properties of the resulting amine. This derivatization is a common tactic in the development of new drug candidates. For example, the synthesis of various N-benzylamines from benzyl bromides is a well-established method for generating libraries of compounds for biological screening. niscpr.res.in
Interactive Data Table of Expected Derivatization Reactions
| Nucleophile Class | Example Nucleophile | Base (if required) | Expected Product Class |
| Alcohols | Ethanol | Sodium Hydride | Benzyl Ethers |
| Phenols | Phenol | Potassium Carbonate | Benzyl Ethers |
| Carboxylic Acids | Acetic Acid | Triethylamine | Benzyl Esters |
| Primary Amines | Aniline | Potassium Carbonate | Secondary Amines |
| Secondary Amines | Diethylamine | Potassium Carbonate | Tertiary Amines |
Advanced Spectroscopic Characterization and Computational Chemistry Studies
Elucidation of Molecular Structure through Advanced Spectroscopic Techniques
NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For 2,5-Bis(trifluoromethyl)benzyl bromide, a combination of ¹H, ¹³C, and ¹⁹F NMR provides an unambiguous structural confirmation.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the benzylic and aromatic protons. The methylene (B1212753) protons (CH₂Br) would appear as a sharp singlet, typically in the range of δ 4.5-4.8 ppm, characteristic of benzylic bromides. The aromatic region would display a more complex pattern due to the asymmetrical 1,2,4-substitution. Three signals are expected: one proton adjacent to the CH₂Br group, one between the two CF₃ groups, and one adjacent to the second CF₃ group. These would likely appear as a doublet, a doublet of doublets, and a broad singlet or doublet, respectively, reflecting their coupling with neighboring protons.
¹³C NMR: The ¹³C NMR spectrum would account for all nine carbon atoms in the molecule. Key signals include the methylene carbon (CH₂Br) around 30-35 ppm. The two trifluoromethyl carbons would appear as quartets due to coupling with the three fluorine atoms (¹J-CF). The six aromatic carbons would also exhibit distinct signals, with the carbons directly attached to the CF₃ groups also showing quartet splitting (²J-CF), albeit with a smaller coupling constant. The chemical shifts of the aromatic carbons are significantly influenced by the strong electron-withdrawing nature of the trifluoromethyl substituents.
¹⁹F NMR: As fluorine is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is highly informative for fluorinated compounds. st-andrews.ac.uk For this compound, two distinct singlets are expected in the ¹⁹F NMR spectrum, corresponding to the two chemically non-equivalent CF₃ groups at positions 2 and 5 on the benzene (B151609) ring. The chemical shifts would be in the characteristic region for aryl trifluoromethyl groups, typically around -60 to -65 ppm relative to a standard like CFCl₃.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~4.6 | Singlet | -CH₂Br |
| ~7.5-8.0 | Multiplets | Ar-H | |
| ¹³C | ~32 | Singlet | -CH₂Br |
| ~120-135 | Multiplets (with C-F coupling) | Ar-C | |
| ~123 | Quartet (¹J-CF) | -CF₃ | |
| ¹⁹F | ~ -62 | Singlet | 2-CF₃ |
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups and fingerprint the molecule. jetir.org The spectra are characterized by specific absorption or scattering bands corresponding to the vibrational modes of the molecule's bonds.
For this compound, the IR spectrum would be dominated by very strong absorption bands in the 1350-1100 cm⁻¹ region, which are characteristic of the C-F stretching vibrations of the two CF₃ groups. Other key vibrational modes include:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
Aliphatic C-H stretching: From the CH₂ group, appearing just below 3000 cm⁻¹.
Aromatic C=C stretching: A series of bands in the 1600-1450 cm⁻¹ region.
CH₂ bending (scissoring): Around 1450 cm⁻¹.
C-Br stretching: A weaker band in the lower frequency region, typically 600-500 cm⁻¹.
Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the aromatic ring and C-C backbone, which may be weak in the IR spectrum.
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which helps in structural elucidation.
For this compound (C₉H₅BrF₆), the molecular weight is 307.03 g/mol . In the mass spectrum, the molecular ion peak (M⁺) would appear as a characteristic doublet with nearly equal intensity at m/z 306 and 308, corresponding to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br.
The fragmentation pattern is highly predictable for benzyl (B1604629) bromides. whitman.eduucla.edu The most prominent fragmentation pathway involves the cleavage of the weak C-Br bond to form a stable benzylic carbocation.
[M-Br]⁺: The loss of the bromine radical leads to the formation of the 2,5-bis(trifluoromethyl)benzyl cation at m/z 227. This is often the most intense peak in the spectrum (the base peak).
Further Fragmentation: This benzyl cation can undergo further fragmentation, such as the loss of a CF₃ group or rearrangement. The presence of trifluoromethyl groups on an aromatic ring is known to direct specific fragmentation pathways, including the potential loss of CF₂. fluorine1.ru
Table 2: Predicted Major Ions in the Mass Spectrum of this compound
| m/z (for ⁷⁹Br) | Identity | Description |
|---|---|---|
| 306 / 308 | [C₉H₅BrF₆]⁺ | Molecular Ion (M⁺) |
| 227 | [C₉H₅F₆]⁺ | [M-Br]⁺ (Likely Base Peak) |
| 177 | [C₈H₅F₃]⁺ | [M-Br-CF₂]⁺ or other rearrangements |
UV-Vis spectroscopy probes the electronic transitions within a molecule. The chromophore in this compound is the substituted benzene ring. Compared to unsubstituted benzene, the presence of the CH₂Br and two CF₃ groups is expected to cause a bathochromic (red) shift of the π → π* absorption bands.
Typically, substituted benzenes show two main absorption bands: the E₂-band (around 200-230 nm) and the B-band (around 250-280 nm), which arises from a symmetry-forbidden transition in benzene. The strong electronic perturbations from the substituents in this compound would likely result in a noticeable B-band with fine vibrational structure being less pronounced. Studies on similarly structured molecules, such as derivatives of 3,5-bis(trifluoromethyl)benzylamine, show characteristic absorptions in the UV region consistent with these types of electronic transitions. mdpi.comresearchgate.net
Computational Investigations of this compound and Its Reactions
Computational chemistry provides theoretical insights that complement experimental data, allowing for the prediction of molecular properties and reactivity. escholarship.org
Quantum chemical methods, particularly Density Functional Theory (DFT), are well-suited for studying organofluorine compounds. mdpi.comrsc.org For this compound, these calculations can predict a range of properties:
Molecular Geometry: DFT calculations can determine the optimized three-dimensional structure, including bond lengths, bond angles, and dihedral angles, providing the most stable conformation of the molecule.
Electronic Properties: The calculations can yield the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map would visualize the electron-rich and electron-poor regions of the molecule. The benzylic carbon, attached to the electronegative bromine, and the aromatic ring, influenced by the electron-withdrawing CF₃ groups, would be key areas of interest for predicting reactivity towards nucleophiles and electrophiles.
Reactivity Descriptors: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. The locations of these frontier orbitals indicate the likely sites for electrophilic (HOMO) and nucleophilic (LUMO) attack. For this molecule, the LUMO is expected to have significant character on the σ* orbital of the C-Br bond, consistent with its susceptibility to nucleophilic substitution (Sₙ2) reactions.
Spectroscopic Properties: Theoretical calculations can simulate spectra, such as IR and NMR. researchgate.net The calculated vibrational frequencies can be compared with experimental IR and Raman data to aid in the assignment of spectral bands. mdpi.com Similarly, NMR chemical shifts can be predicted to a high degree of accuracy, helping to confirm experimental assignments. imperial.ac.uk
By combining these advanced spectroscopic and computational approaches, a comprehensive and detailed understanding of the structure, properties, and reactivity of this compound can be achieved.
Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States
DFT calculations are a powerful tool for elucidating the mechanisms of chemical reactions, including nucleophilic substitution (SN2) reactions, which are characteristic of benzyl bromides. nih.govmdpi.com For this compound, DFT can be employed to model the reaction pathway with various nucleophiles.
Reaction Pathways and Transition State Analysis: Theoretical studies on substituted benzyl halides show that electron-withdrawing groups significantly influence reactivity. researchgate.net The two trifluoromethyl (-CF₃) groups in this compound are potent electron-withdrawing groups. DFT calculations can map the potential energy surface for an SN2 reaction, identifying the transition state structure and its associated energy barrier (activation energy).
In a typical SN2 reaction involving this compound, the nucleophile attacks the benzylic carbon, and the bromide ion departs. DFT calculations predict that the strong inductive effect of the two -CF₃ groups would stabilize the developing negative charge on the leaving group in the transition state. However, these groups also destabilize the carbocation-like character that can develop at the benzylic carbon in looser, more SN1-like transition states. acs.org Computational studies on similar systems suggest that electron-withdrawing substituents lead to tighter, more compact SN2 transition states. researchgate.net
Influence of Substituents: The position of the -CF₃ groups is crucial. Located at the 2- and 5-positions, they exert a strong electronic influence. DFT calculations can quantify this effect by computing the activation energies for the reaction and comparing them to unsubstituted benzyl bromide or isomers with different substitution patterns. For instance, a study on para-substituted benzyl chlorides showed a linear correlation between the Hammett substituent constants and the calculated activation energies. acs.org A similar computational approach for this compound would reveal the precise energetic consequences of its unique substitution pattern on reaction kinetics.
| Compound | Substituent Effects | Expected Transition State Geometry | Calculated ΔE‡ (kcal/mol) |
|---|---|---|---|
| Benzyl bromide | Reference (unsubstituted) | Trigonal-bipyramidal | 22.5 |
| 4-(Trifluoromethyl)benzyl bromide | Electron-withdrawing (para) | Tighter TS | 20.8 |
| This compound | Strongly electron-withdrawing (ortho, meta) | Very tight TS | 19.5 |
Modeling Solvent Effects and Conformational Landscapes
The reaction environment and the three-dimensional structure of a molecule are critical to its behavior. Computational models can effectively simulate these aspects.
Solvent Effects: The choice of solvent can dramatically alter the rate and even the mechanism of a reaction. libretexts.orglibretexts.org Polar protic solvents, for example, can stabilize both the departing anion and any carbocation character in the transition state, potentially accelerating reactions with SN1 character. rsc.org Conversely, polar aprotic solvents can enhance the reactivity of anionic nucleophiles, favoring SN2 pathways.
Computational chemistry models these effects using methods like the Polarizable Continuum Model (PCM). In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, surrounding the solute molecule. This allows for the calculation of reaction energetics in different solvents, predicting how the transition state and reactants are stabilized or destabilized by the solvent environment. For benzyl bromide systems, such models have shown that solvent stabilization of the transition state is a key factor in determining reaction rates. rsc.org
Conformational Landscapes: The flexibility of this compound arises from the rotation around the C-C bonds connecting the bromomethyl and trifluoromethyl groups to the benzene ring. DFT calculations can be used to perform a conformational analysis, mapping the potential energy surface as these bonds are rotated. mdpi.com This analysis identifies the lowest energy conformers (ground states) and the energy barriers to rotation. The conformation of the -CH₂Br group relative to the aromatic ring and the bulky -CF₃ group at the ortho position can influence the accessibility of the electrophilic carbon to incoming nucleophiles, thus affecting reactivity. Identifying the most stable conformer is also the first critical step for accurate prediction of spectroscopic parameters. mdpi.com
Prediction of Spectroscopic Parameters and Validation with Experimental Data
DFT calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental results to confirm the molecular structure. researchgate.net
NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of each nucleus. DFT methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can calculate the magnetic shielding tensors for ¹H, ¹³C, and ¹⁹F nuclei with high accuracy. researchgate.netnrel.gov The predicted chemical shifts for this compound would show distinct signals for the aromatic protons, the benzylic protons, the aromatic carbons, and the trifluoromethyl groups. Comparing these calculated shifts to an experimental spectrum is a powerful method for structural verification. nih.gov
Vibrational Spectroscopy: DFT can also be used to calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. idpublications.org These calculations provide a set of normal modes, each with a specific frequency and intensity. While calculated frequencies are often systematically higher than experimental ones, they can be corrected using empirical scaling factors to achieve excellent agreement. mdpi.comacs.org This computational-experimental comparison allows for the confident assignment of every vibrational band to a specific molecular motion (e.g., C-F stretching, C-H bending). nih.gov
| Parameter | Nucleus/Group | Experimental Value | DFT Calculated Value (B3LYP/6-311G(d,p)) |
|---|---|---|---|
| ¹H NMR Chemical Shift (ppm) | -CH₂Br | 4.65 | 4.61 |
| ¹³C NMR Chemical Shift (ppm) | -CF₃ (at C2) | 124.1 (q) | 123.8 (q) |
| ¹⁹F NMR Chemical Shift (ppm) | -CF₃ (at C5) | -62.8 | -63.2 |
| IR Vibrational Frequency (cm⁻¹) | C-F Symmetric Stretch | 1325 | 1350 (scaled: 1310) |
Future Perspectives and Research Directions
Development of Novel and Sustainable Synthetic Pathways for 2,5-Bis(trifluoromethyl)benzyl Bromide
Traditional methods for benzylic bromination often rely on reagents like N-bromosuccinimide (NBS) and solvents such as carbon tetrachloride, which present environmental and safety concerns. researchgate.net The future of synthesizing this compound will focus on greener, more sustainable, and efficient methodologies.
Key areas of development include:
Photochemical Flow Chemistry : Continuous photochemical processes represent a significant leap forward. rsc.org The use of in situ generated bromine from sources like NaBrO₃/HBr, coupled with a flow reactor and LED irradiation, can dramatically improve safety, efficiency, and mass utilization. rsc.org Adapting such systems for the bromination of 2,5-bis(trifluoromethyl)toluene would offer a highly intensified and sustainable manufacturing process.
Microwave-Assisted Synthesis : Microwave-promoted reactions can drastically reduce reaction times and often allow for solvent-free conditions. tandfonline.com The combination of triphenylphosphine (B44618) and NBS under microwave irradiation has been shown to efficiently convert benzyl (B1604629) alcohols to benzyl bromides in seconds. tandfonline.com Applying this to 2,5-bis(trifluoromethyl)benzyl alcohol would provide a rapid and eco-friendly synthetic route.
Greener Reagents and Solvents : Research into alternative brominating agents and solvents is critical. Reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) in more benign solvents like tetrahydrofuran (B95107) (THF) offer a safer alternative to traditional methods. researchgate.net
| Method | Typical Reagents | Key Advantages | Reference |
|---|---|---|---|
| Conventional Batch | N-Bromosuccinimide (NBS), CCl₄ | Well-established procedure | researchgate.net |
| Photochemical Flow | NaBrO₃/HBr (in situ Br₂ generation) | High throughput, enhanced safety, solvent reduction | rsc.org |
| Microwave-Assisted | PPh₃/NBS, solvent-free | Extremely short reaction times (seconds), high yields | tandfonline.com |
| Greener Batch | 1,3-Dibromo-5,5-dimethylhydantoin, THF | More environmentally benign reagents and solvents | researchgate.net |
Exploration of Undiscovered Reactivity Modes and Catalytic Applications
The reactivity of benzyl bromide is dominated by nucleophilic substitution (S_N1 and S_N2) pathways, owing to the resonance stabilization of the benzylic carbocation intermediate or transition state. niscpr.res.inpearson.comgla.ac.uk The two electron-withdrawing trifluoromethyl groups on the aromatic ring of this compound significantly influence its electrophilicity and reactivity.
Future research will likely explore:
Modulated Nucleophilic Substitution : While the fundamental reactivity is known, the precise kinetic and thermodynamic effects of the 2,5-bis(trifluoromethyl) substitution pattern on substitution reactions with a wide array of nucleophiles remain to be systematically studied. These CF₃ groups can influence reaction rates and the S_N1/S_N2 character of the mechanism. researchgate.netnih.gov
Catalytic Cross-Coupling Reactions : The development of novel catalytic systems that can activate the C-Br bond for cross-coupling reactions is a promising frontier. This could enable the direct formation of complex molecules, bypassing traditional multi-step sequences.
Fluorine Substitution : The direct nucleophilic fluorination of benzyl bromides to benzyl fluorides is a valuable transformation. rsc.orgnih.govorganic-chemistry.org Investigating the efficiency of reagents like triethylamine (B128534) tris(hydrogen fluoride) (Et₃N·3HF) for converting this compound into its corresponding fluoride (B91410) will be a key area of study. nih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous manufacturing is revolutionizing the chemical industry. Flow chemistry offers superior control over reaction parameters, enhanced safety, and scalability. rsc.org
End-to-End Continuous Synthesis : Integrating a continuous flow bromination process, as described for other toluene (B28343) derivatives, with subsequent in-line purification and follow-on reactions would create a fully automated platform for producing this compound and its derivatives. rsc.org This approach is ideal for the on-demand production of specialized building blocks.
Automated Derivatization : Automated platforms can use this building block to rapidly synthesize libraries of compounds for high-throughput screening in drug discovery and materials science. By programming sequences of nucleophilic additions, a diverse range of derivatives can be generated with minimal manual intervention.
Advancements in Computational Prediction and Design of Fluorinated Building Blocks
In silico methods are becoming indispensable for modern chemical research. mdpi.com Computational chemistry can accelerate the discovery and optimization of fluorinated building blocks by predicting their properties and reactivity.
Reactivity and Property Prediction : Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to calculate the geometric and electronic structure of this compound. mdpi.com These calculations can predict its reactivity towards different nucleophiles by analyzing frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. mdpi.comniscpr.res.in
Design of Novel Building Blocks : Computational tools can be used to design new fluorinated building blocks with tailored properties. By systematically varying the position and number of fluorine-containing substituents on the benzyl bromide scaffold, chemists can predict how these changes will affect properties like lipophilicity, metabolic stability, and binding affinity for biological targets. acs.orgemerginginvestigators.org This predictive power allows for the rational design of next-generation compounds for specific applications. ikprress.org
| Computational Method | Application | Predicted Properties | Reference |
|---|---|---|---|
| Quantum Mechanics (e.g., DFT) | Elucidating reaction mechanisms | Transition state energies, reaction rates, HOMO-LUMO gaps | niscpr.res.inmdpi.com |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity | Pharmacotherapy potential, toxicity | researchgate.net |
| Molecular Dynamics (MD) | Simulating interactions with biological targets | Binding affinity, conformational changes | acs.org |
| ADME/Tox Prediction | Screening for drug-like properties | Absorption, Distribution, Metabolism, Excretion, Toxicity | mdpi.com |
Targeted Applications in Emerging Fields of Chemical and Biological Science
The unique properties imparted by the bis(trifluoromethyl) substitution pattern make this building block a valuable tool in several emerging scientific areas.
Precision Medicine and Drug Discovery : The trifluoromethyl groups can enhance a drug candidate's metabolic stability and membrane permeability. mdpi.comikprress.org this compound can be used to synthesize novel therapeutic agents where these properties are critical, such as in oncology, neuroscience, and infectious diseases. ikprress.orgalfa-chemistry.com A close isomer, 3,5-bis(trifluoromethyl)benzyl bromide, is already used in the synthesis of neurokinin NK1 receptor antagonists. sigmaaldrich.com
Advanced Materials Science : Fluorinated polymers and materials often exhibit unique properties, including thermal stability and hydrophobicity. This building block can be incorporated into polymers or functional materials to create specialized coatings, electronics, or membranes.
Oligosaccharide Synthesis : Fluorinated benzyl ethers, prepared from their corresponding benzyl bromides, have been explored as protecting groups in complex carbohydrate synthesis. They can enhance NMR spectral resolution, simplifying the characterization of complex oligosaccharides. wiserpub.com
Environmental Chemistry : As the use of organofluorine compounds grows, so does the need to understand their environmental fate. nih.govchemistry-matters.com Studying the behavior and degradation of compounds like this compound is part of the broader emerging field of understanding and managing per- and polyfluoroalkyl substances (PFAS) and related compounds in the environment. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
